Dasatinib

Description

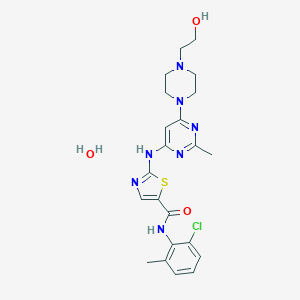

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040979 | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.28e-02 g/L | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

302962-49-8, 863127-77-9 | |

| Record name | Dasatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dasatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DASATINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280-286 °C, 280 - 286 °C | |

| Record name | Dasatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dasatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib (B193332) is a potent, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML). Its efficacy extends to newly diagnosed patients and those who have developed resistance or intolerance to first-generation TKIs like imatinib (B729). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects in CML, details the experimental methodologies used to elucidate these mechanisms, and presents key quantitative data in a structured format.

Core Mechanism of Action: Targeting the BCR-ABL Oncoprotein

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase, the BCR-ABL oncoprotein. This aberrant kinase activity drives the uncontrolled proliferation of granulocytes, the characteristic feature of CML.

This compound exerts its primary therapeutic effect by potently inhibiting the kinase activity of BCR-ABL.[1] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that lead to malignant cell growth and survival.[1] This ultimately induces apoptosis (programmed cell death) in CML cells.[2]

A key feature of this compound is its ability to bind to both the active and inactive conformations of the ABL kinase domain, in contrast to imatinib, which primarily recognizes the inactive conformation.[2][3] This dual-binding capability contributes to its higher potency and its activity against many imatinib-resistant BCR-ABL mutations.[2] In vitro studies have shown this compound to be 325 times more potent than imatinib against wild-type BCR-ABL.[3][4]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data regarding its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Line | IC50 (nM) | Reference |

| Wild-Type BCR-ABL | K562 | <1 | [5] |

| Wild-Type BCR-ABL | KU812 | ~1 | [6] |

| Wild-Type BCR-ABL | KCL22 | ~1 | [6] |

| LYN | - | ~20 (EC50 in cells) | [7] |

| SRC Family Kinases | - | <1 | [5] |

Table 2: Clinical Response Rates to this compound in CML

| CML Phase | Patient Population | Response Type | Response Rate (%) | Reference |

| Chronic Phase | Newly Diagnosed | Complete Cytogenetic Response (12 months) | 84 | [8] |

| Chronic Phase | Imatinib-Resistant/Intolerant | Major Cytogenetic Response | 52 | [8] |

| Chronic Phase | Imatinib-Resistant/Intolerant | Complete Hematologic Response | 90 | [8] |

| Accelerated Phase | Imatinib-Resistant/Intolerant | Major Hematologic Response | 66 | [8] |

| Myeloid Blast Crisis | Imatinib-Resistant/Intolerant | Major Hematologic Response | 34 | [8] |

| Lymphoid Blast Crisis | Imatinib-Resistant/Intolerant | Major Hematologic Response | 31 | [8] |

Impact on Downstream Signaling Pathways

The constitutive activation of BCR-ABL leads to the dysregulation of several downstream signaling pathways crucial for cell proliferation, survival, and adhesion. This compound's inhibition of BCR-ABL effectively shuts down these aberrant signals. Key affected pathways include:

-

RAS/MAPK Pathway: This pathway is central to cell proliferation. This compound inhibits the phosphorylation of Mitogen-activated protein kinase (MAPK), a key component of this pathway.[5][9]

-

PI3K/AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis. This compound reduces the phosphorylation of Akt.[5]

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and cell proliferation. This compound has been shown to downregulate the phosphorylation of STAT5.[5][9]

The following diagram illustrates the central role of BCR-ABL in CML and the points of intervention by this compound.

Off-Target Effects and Broader Kinase Inhibition Profile

Beyond BCR-ABL, this compound inhibits a range of other tyrosine kinases, which contributes to both its efficacy and its side-effect profile. These "off-target" effects are a key differentiator from other TKIs. Notable targets include:

-

SRC Family Kinases (SFKs): this compound is a potent inhibitor of SFKs, including SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, and FRK.[8] SFKs are implicated in various cellular processes, and their inhibition by this compound may contribute to its anti-leukemic effects.[5]

-

c-KIT: This kinase is involved in hematopoiesis and is a target of this compound.[3]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Inhibition of PDGFRα and PDGFRβ is another off-target effect of this compound.[3][10]

-

Ephrin Receptor Kinase: this compound also demonstrates inhibitory activity against this class of kinases.[2]

This multi-targeted profile may be advantageous in overcoming resistance mechanisms that are independent of BCR-ABL mutations.

Overcoming Imatinib Resistance

A significant clinical advantage of this compound is its efficacy in patients who have developed resistance to imatinib. Resistance can arise from several mechanisms, most commonly point mutations in the BCR-ABL kinase domain that impair imatinib binding. This compound's different binding mode and its ability to bind to the active conformation of the kinase allow it to overcome many of these mutations.[2] However, the T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to both imatinib and this compound.[2][11]

Experimental Protocols

The understanding of this compound's mechanism of action has been built upon a foundation of rigorous preclinical and clinical research. Below are outlines of key experimental protocols frequently employed in these studies.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

-

Recombinant purified kinase (e.g., BCR-ABL, SRC) is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as radioisotope labeling (³²P-ATP), ELISA with phospho-specific antibodies, or fluorescence-based assays.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

Cell-Based Proliferation and Apoptosis Assays

Objective: To assess the effect of this compound on the viability and survival of CML cells.

Methodology:

-

CML cell lines (e.g., K562, KU812) are cultured in appropriate media.

-

Cells are seeded in multi-well plates and treated with a range of this compound concentrations.

-

For proliferation assays, cells are incubated for a specified period (e.g., 48-72 hours), and cell viability is measured using assays such as MTT, WST-1, or CellTiter-Glo, which quantify metabolic activity.

-

For apoptosis assays, treated cells are stained with markers of apoptosis, such as Annexin V and propidium (B1200493) iodide (PI), and analyzed by flow cytometry. Annexin V identifies early apoptotic cells, while PI identifies late apoptotic and necrotic cells.

-

The concentration of this compound that inhibits 50% of cell growth (GI50) or induces apoptosis in 50% of the cell population (EC50) is determined.

Western Blotting for Phosphoprotein Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of BCR-ABL and its downstream signaling proteins.

Methodology:

-

CML cells are treated with this compound for a specified time.

-

Cells are lysed to extract total cellular proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-MAPK) and total protein as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

-

The signal is detected using a chemiluminescence imaging system, allowing for the visualization and quantification of the levels of phosphorylated proteins.

The following diagram illustrates a typical experimental workflow for evaluating this compound's efficacy.

Conclusion

This compound is a highly effective TKI in the management of CML, distinguished by its potent, multi-targeted kinase inhibition profile. Its ability to inhibit both active and inactive conformations of BCR-ABL, coupled with its activity against a broad spectrum of imatinib-resistant mutations, underscores its critical role in the CML treatment landscape. A thorough understanding of its mechanism of action, including its effects on downstream signaling pathways and its off-target activities, is essential for optimizing its clinical use and for the development of future generations of targeted therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 4. This compound treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Real-Time Analysis of Imatinib- and this compound-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Systematic review of this compound in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiparameter Analysis of the “Off-Target Effects” of this compound on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]

Dasatinib Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed as a second-generation treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), its efficacy stems from its primary ability to inhibit the BCR-ABL fusion protein.[1][2] Unlike its predecessor imatinib (B729), this compound can bind to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome many forms of imatinib resistance.[1][3]

However, the therapeutic activity and the side-effect profile of this compound are influenced by its broad kinase selectivity. It potently inhibits a range of other kinases, which are now being explored as therapeutic targets in various pathologies, from solid tumors to age-related diseases. This technical guide provides an in-depth overview of this compound's kinase inhibition profile, the experimental methodologies used to determine this profile, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is typically determined using in vitro kinase assays, with results often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4] A lower IC50 value indicates a more potent inhibitor.[4] The following table summarizes the IC50 values of this compound against a selection of key kinase targets.

| Kinase Target | IC50 (nM) | Assay Type |

| Primary Targets | ||

| BCR-ABL | <1 - 3.0 | Kinase Assay |

| SRC | 0.5 - 2.8 | Kinase Assay |

| LYN | 0.2 - 1.1 | Kinase Assay |

| YES | <1 | Kinase Assay |

| FYN | <1 | Kinase Assay |

| Secondary Targets | ||

| c-KIT | 1 - 10 | Cell-based Assay |

| PDGFRβ | <30 | Kinase Assay |

| EphA2 | <30 | Kinase Assay |

| Other Notable Targets | ||

| LCK | Low nanomolar | Kinase Assay |

| BTK | Potent Binder | Chemical Proteomics |

| DDR1 | Potent Binder | Chemical Proteomics |

Note: IC50 values can vary depending on the specific assay conditions and substrates used. The data presented here is for comparative purposes and has been compiled from various sources.[1][5][6]

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects and off-target effects are a direct consequence of its ability to modulate multiple signaling pathways. One of the central pathways affected is the one downstream of BCR-ABL and SRC family kinases.

BCR-ABL and SRC Family Kinase Signaling Pathway

The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[3][4] It activates numerous downstream signaling pathways. This compound effectively inhibits BCR-ABL, leading to the suppression of these pro-cancerous signals.[3]

Similarly, SRC family kinases (SFKs), which include SRC, LYN, FYN, and LCK, are key regulators of various cellular processes like cell growth, migration, and survival.[3][7] this compound is a potent inhibitor of SFKs.[1][7]

Experimental Protocols for Kinase Inhibition Profiling

A variety of biochemical and cellular assays are employed to determine the kinase inhibition profile of compounds like this compound.[8][9] Below are generalized protocols for common in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered the gold standard for kinase profiling as they directly measure the phosphorylation of a substrate.[8]

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (or other test compound) dissolved in DMSO

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

96-well or 384-well assay plates

-

Phosphocellulose filter mats

-

Stop solution (e.g., phosphoric acid)

-

Scintillation counter

Procedure:

-

Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Compound Addition: Add varying concentrations of this compound (typically in a serial dilution) or a vehicle control (DMSO) to the wells.

-

Initiation: Start the kinase reaction by adding radioisotope-labeled ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[4]

-

Termination: Stop the reaction by adding the stop solution.

-

Capture: Spot the reaction mixtures onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter, while unreacted ATP is washed away.

-

Detection: Measure the amount of incorporated radioactivity on the filter mats using a scintillation counter.

-

Data Analysis: Plot the kinase activity (radioactivity) against the concentration of this compound. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[4]

Cell-Based Kinase Inhibition Assay (Western Blot)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a direct downstream substrate.

Materials:

-

Cell line expressing the target kinase (e.g., K562 for BCR-ABL)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (for phosphorylated and total substrate protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere or stabilize. Treat the cells with a range of this compound concentrations for a specified time (e.g., 2-4 hours).[10]

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer to extract proteins.[10]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) substrate protein or a housekeeping protein like GAPDH.[10]

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein at different this compound concentrations. This allows for the determination of the cellular IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors.

Conclusion

This compound is a multi-targeted kinase inhibitor with a complex pharmacological profile. Its high potency against BCR-ABL and SRC family kinases underpins its efficacy in the treatment of certain leukemias. A thorough understanding of its broader kinase inhibition profile is crucial for anticipating its full therapeutic potential and managing its off-target effects. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this compound and the discovery of novel kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of the Src family kinase inhibitor, this compound (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Polypharmacology of Dasatinib: Therapeutic Targets Beyond BCR-ABL

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, initially developed as a second-generation tyrosine kinase inhibitor (TKI) for chronic myeloid leukemia (CML), exhibits a broad inhibitory profile that extends far beyond its primary target, the BCR-ABL fusion protein. Its clinical efficacy and side-effect profile are significantly influenced by its polypharmacology, which involves the potent inhibition of numerous other kinases. This guide provides a detailed examination of this compound's key secondary targets, the signaling pathways they regulate, and the experimental methodologies used to validate these interactions. By presenting quantitative inhibition data, detailed protocols, and visual pathway diagrams, this document serves as a comprehensive resource for researchers exploring the expanded therapeutic potential of this compound in oncology and beyond.

Introduction to this compound's Mechanism of Action

This compound is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases. Its initial approval for Philadelphia chromosome-positive (Ph+) CML and acute lymphoblastic leukemia (ALL) was based on its high affinity for the BCR-ABL kinase. Unlike its predecessor, imatinib (B729), this compound can bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many forms of imatinib resistance. However, extensive kinase profiling has revealed that this compound's therapeutic window and off-tumor effects are governed by its activity against a wide array of other kinases, including the SRC family kinases (SFKs), c-KIT, platelet-derived growth factor receptors (PDGFRs), and ephrin receptors. This multi-targeted nature opens avenues for its application in various solid tumors and other pathologies.

Quantitative Analysis of this compound's Kinase Inhibition Profile

The polypharmacology of this compound has been extensively characterized through various biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of key kinase targets, providing a quantitative basis for understanding its broad activity.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Primary Target | |||

| BCR-ABL | <1 - 3 | Kinase Assay | |

| SRC Family Kinases | |||

| SRC | 0.5 - 2.8 | Kinase Assay | |

| LYN | 0.2 - 1.1 | Kinase Assay | |

| LCK | ~2.8 (cell-based) | Proliferation Assay | |

| YES | <1 | Kinase Assay | |

| FYN | <1 | Kinase Assay | |

| Receptor Tyrosine Kinases | |||

| c-KIT | 1 - 10 | Cell-based Assay | |

| PDGFRβ | <30 | Kinase Assay | |

| EphA2 | <30 | Kinase Assay | |

| Other Key Kinases | |||

| BTK | Potent Binder | Chemical Proteomics | |

| TEC | Potent Binder | Chemical Proteomics | |

| DDR1 | Potent Binder | Chemical Proteomics |

Detailed Analysis of Key Secondary Targets

SRC Family Kinases (SFKs)

This compound is a highly potent inhibitor of SFKs, including SRC, LYN, LCK, YES, and FYN. SFKs are non-receptor tyrosine kinases that function as critical nodes in signaling pathways downstream of receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors. They play a central role in regulating cell proliferation, survival, migration, and invasion.

Inhibition of SRC by this compound blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, affecting cell survival and proliferation. It also disrupts focal adhesions, impacting cell migration and invasion.

This protocol assesses the inhibition of SRC activity in a cellular context by measuring the phosphorylation of its activation site (Tyrosine 416).

-

Cell Culture and Treatment: Plate prostate cancer cells (e.g., PC-3) or gastric cancer cells (e.g., SNU-216) and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1-2 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRC to confirm equal protein loading.

c-KIT

c-KIT is a receptor tyrosine kinase crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Activating mutations in c-KIT are oncogenic drivers in gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). This compound effectively inhibits c-KIT, including certain imatinib-resistant mutants.

Upon binding its ligand, Stem Cell Factor (SCF), c-KIT dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK, which promote cell survival and proliferation. This compound blocks this initial activation step.

This protocol measures the effect of this compound on the proliferation of c-KIT-positive cancer cells.

-

Cell Seeding: Seed c-KIT-positive AML cells (e.g., KASUMI-1) or GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value.

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFRs (PDGFRα and PDGFRβ) are RTKs that play key roles in angiogenesis, cell growth, and migration. Aberrant PDGFR signaling is implicated in various cancers, including gliomas and some leukemias. This compound is a known inhibitor of PDGFRβ.

Binding of PDGF ligand to PDGFR leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways, including the SRC, PI3K/AKT, and MAPK pathways. This compound's inhibition of both PDGFR and SRC provides a dual blockade of this signaling network.

This protocol describes a biochemical assay to directly measure the inhibitory effect of this compound on purified PDGFRβ kinase activity.

-

Reagents: Purified recombinant PDGFRβ kinase, a specific peptide substrate, ATP, and this compound.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.

-

Luminescence-based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well after the reaction. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control. Plot the results to determine the IC50 value.

Experimental Workflow for Target Identification and Validation

The identification of this compound's off-targets often follows a multi-step workflow combining proteomics, biochemical assays, and cell-based validation.

Conclusion

This compound is a quintessential example of a multi-targeted kinase inhibitor whose clinical profile is defined by its broad selectivity. While its potent inhibition of BCR-ABL is central to its success in CML, its activity against SFKs, c-KIT, PDGFR, and other kinases provides a strong rationale for its investigation in a wider range of malignancies. Understanding the intricate details of these off-target interactions is paramount for designing rational combination therapies, managing side effects, and unlocking the full therapeutic potential of this powerful drug. This guide provides the foundational data, protocols, and pathway analyses to support such research endeavors.

The Role of Dasatinib in Senescent Cell Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental mechanism implicated in aging and a host of age-related pathologies. Senescent cells accumulate in tissues over time, contributing to chronic inflammation and tissue dysfunction through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). The selective elimination of these cells, a therapeutic strategy termed "senolysis," has emerged as a promising approach to mitigate age-related decline and treat chronic diseases. Dasatinib (B193332), a tyrosine kinase inhibitor initially approved for the treatment of chronic myeloid leukemia, has been repurposed as a potent senolytic agent, particularly when used in combination with the flavonoid Quercetin (B1663063) (D+Q). This technical guide provides an in-depth overview of the role of this compound in senescent cell clearance, detailing its mechanism of action, relevant signaling pathways, experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction to Cellular Senescence and Senolytics

Cellular senescence is a complex cellular response to various stressors, including DNA damage, oncogene activation, and telomere shortening.[1] Senescent cells are characterized by a stable cell cycle arrest, resistance to apoptosis, and the aforementioned SASP.[2][3] The accumulation of senescent cells is a hallmark of aging and contributes to a wide range of age-related diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic dysfunction.[4][5]

Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, thereby clearing them from tissues.[4][6] The first senolytic agents, this compound and Quercetin, were identified through a mechanism-based approach, targeting the pro-survival pathways that are upregulated in senescent cells to evade apoptosis.[6]

This compound: Mechanism of Action in Senescent Cell Clearance

This compound is a multi-targeted tyrosine kinase inhibitor.[7][8] In the context of senolysis, its primary mechanism involves the inhibition of key pro-survival signaling networks that senescent cells depend on to resist apoptosis.[6][9] this compound's senolytic activity is particularly effective against senescent preadipocytes (fat cell progenitors).[9][10]

The combination of this compound with Quercetin (D+Q) has been shown to be more effective than either agent alone, targeting a broader range of senescent cell types.[9][11] While this compound is potent against senescent preadipocytes, Quercetin is more effective against senescent human endothelial cells.[10][12] This synergistic action is attributed to their distinct but complementary targets within the Senescent Cell Anti-Apoptotic Pathways (SCAPs).[6][9]

Key Signaling Pathways Targeted by this compound

This compound's senolytic effect is mediated through the inhibition of several critical signaling pathways that are hyperactivated in senescent cells to promote their survival. These include:

-

Src Family Kinases (SFK): this compound is a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a crucial role in cell survival and proliferation.[2][13] Inhibition of Src signaling in senescent cells disrupts their pro-survival signaling and sensitizes them to apoptosis.

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, and its sustained activation is a feature of many senescent cells.[14][15] While Quercetin is a more direct inhibitor of PI3K, this compound can indirectly modulate this pathway through its effects on upstream receptor tyrosine kinases.[13][16]

-

Ephrin Receptors (Eph): Ephrin receptors and their ligands are involved in various cellular processes, and their signaling can contribute to the pro-survival state of senescent cells.[13][15] this compound has been shown to inhibit ephrin receptor signaling.[13]

The diagram below illustrates the key signaling pathways targeted by this compound and Quercetin in senescent cells, leading to the induction of apoptosis.

Caption: Signaling pathways targeted by this compound and Quercetin to induce apoptosis in senescent cells.

Quantitative Data on this compound's Senolytic Activity

The efficacy of this compound, alone or in combination with Quercetin, has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Senolytic Activity of this compound and Quercetin

| Cell Type | Senescence Inducer | Treatment | Concentration | Outcome | Reference |

| Human Preadipocytes | Irradiation (10 Gy) | This compound | 200 nM | ~65% reduction in senescent cell viability | [11] |

| Human Preadipocytes | Irradiation (10 Gy) | D+Q | 200 nM D + 20 µM Q | >65% induction of apoptosis (TUNEL assay) | [11] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Replicative Senescence | Quercetin | 20 µM | Significant reduction in senescent cell viability | [9] |

| Murine Embryonic Fibroblasts (MEFs) | Ercc1-deficiency | D+Q | 250 nM D + 50 µM Q | Significant reduction in SA-βGal+ cells | [17] |

| Murine Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) | Progeroid Mouse Model | D+Q | 500 nM D + 100 µM Q | Significant reduction in SA-βGal activity | [17] |

Table 2: In Vivo Senolytic Efficacy of this compound and Quercetin in Animal Models

| Animal Model | Age/Condition | Treatment Regimen | Key Findings | Reference |

| Aged Mice (24 months) | Natural Aging | Single oral dose of D+Q (5 mg/kg D, 50 mg/kg Q) | Reduced p16 expression and SA-βGal+ cells in fat and muscle | [9] |

| Aged Mice (20 months) | Natural Aging | D+Q once per month for 4 months | Significantly lowered p16ink4a mRNA in bone | [9] |

| Irradiated Mice (one leg) | Localized Ionizing Radiation | Single oral dose of D+Q | Reduced p16 expression in muscle and SA-βGal+ cells in fat | [9] |

| Overtrained Rats | Excessive Swimming | Oral administration of D+Q | Reduced senescent cells (p53, p21) and neuronal apoptosis in the hippocampus | [18] |

Table 3: Clinical Studies of this compound and Quercetin

| Condition | Study Design | Treatment Regimen | Key Outcomes | Reference |

| Diabetic Kidney Disease | Open-label, Phase 1 | 100 mg D + 1000 mg Q for 3 consecutive days | Reduced p16INK4A+ (35% reduction) and p21CIP1+ (17% reduction) cells in adipose tissue; Reduced SA-βGal+ cells (62% reduction) | [6] |

| Idiopathic Pulmonary Fibrosis | Open-label, pilot | 100 mg D + 1250 mg Q, 3 days/week for 3 weeks | Improved physical function (6-min walk distance, gait speed) | [5] |

| Osteoporosis | Phase 2, Randomized Controlled Trial | 100 mg D + 1000 mg Q, 3 consecutive days every 28 days for 20 weeks | Beneficial effects on bone formation, particularly in individuals with a high senescent cell burden | [19] |

Experimental Protocols for Evaluating this compound as a Senolytic

The following section outlines standardized methodologies for assessing the senolytic properties of this compound in a research setting.

Induction of Cellular Senescence

A crucial first step is the reliable induction of a senescent phenotype in cultured cells. Common methods include:

-

Replicative Senescence: Continuously passaging primary cells until they reach their Hayflick limit and enter senescence.

-

Stress-Induced Premature Senescence (SIPS):

-

Irradiation: Exposing cells to a single dose of ionizing radiation (e.g., 10 Gy of X-rays or gamma rays).

-

Doxorubicin (B1662922) Treatment: Treating cells with a sub-lethal dose of the chemotherapeutic agent doxorubicin (e.g., 100-250 nM for 24-48 hours).

-

Senolytic Treatment

-

Cell Culture: Plate senescent and non-senescent (control) cells at the same density.

-

Drug Preparation: Prepare stock solutions of this compound (e.g., in DMSO) and dilute to the desired final concentrations in cell culture medium.

-

Treatment: Expose cells to this compound, Quercetin, or the D+Q combination for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

Assessment of Senescence and Apoptosis

Several assays are used to quantify the senescent phenotype and the extent of senolysis:

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: A widely used biomarker for senescent cells. Cells are fixed and incubated with a staining solution containing X-gal at pH 6.0. Senescent cells stain blue.

-

p16INK4a and p21CIP1 Expression: These cyclin-dependent kinase inhibitors are key markers of senescence. Their expression can be measured by:

-

Immunofluorescence/Immunohistochemistry: Using specific antibodies to visualize protein expression in cells or tissues.

-

Western Blotting: To quantify protein levels in cell lysates.

-

RT-qPCR: To measure mRNA expression levels.

-

-

Cell Viability Assays: To determine the selective killing of senescent cells. Examples include MTT or CellTiter-Glo assays.

-

Apoptosis Assays: To confirm that cell death is occurring via apoptosis.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3/7 Activity Assays: Measures the activity of executioner caspases.

-

Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

The following diagram outlines a typical experimental workflow for evaluating a senolytic compound.

Caption: A typical experimental workflow for the evaluation of senolytic compounds like this compound.

Conclusion and Future Directions

This compound, particularly in combination with Quercetin, has proven to be a valuable tool for the selective clearance of senescent cells in a variety of preclinical and, increasingly, clinical settings. Its mechanism of action, centered on the inhibition of pro-survival tyrosine kinase signaling, provides a clear rationale for its senolytic activity. The quantitative data accumulated to date strongly support its efficacy in reducing senescent cell burden and ameliorating age-related dysfunction.

Future research in this area will likely focus on several key aspects:

-

Development of Second-Generation Senolytics: While D+Q is effective, the development of more potent and specific senolytics with improved safety profiles is an active area of research.

-

Biomarker Discovery: Identifying reliable biomarkers to quantify senescent cell burden in humans is crucial for patient stratification and monitoring therapeutic responses in clinical trials.

-

Tissue-Specific Senolysis: Investigating the heterogeneity of senescent cells and developing strategies for targeted senolysis in specific tissues will be important for treating localized pathologies.

-

Long-Term Safety and Efficacy: Further clinical trials are needed to establish the long-term safety and efficacy of this compound and other senolytics for a range of age-related diseases.

References

- 1. Senolytic drugs, this compound and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protocol for a pilot clinical trial of the senolytic drug combination this compound Plus Quercetin to mitigate age-related health and cognitive decline in mental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin and this compound, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Targeting Cellular Senescence for Age-Related Diseases: Path to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Senolytics decrease senescent cells in humans: Preliminary report from a clinical trial of this compound plus Quercetin in individuals with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. en.longevitywiki.org [en.longevitywiki.org]

- 8. Therapeutic targets and signaling mechanisms of this compound activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myagingtests.com [myagingtests.com]

- 10. lifespan.io [lifespan.io]

- 11. researchgate.net [researchgate.net]

- 12. The senolytic cocktail, this compound and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From the divergence of senescent cell fates to mechanisms and selectivity of senolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Targeting senescent cells in translational medicine | EMBO Molecular Medicine [link.springer.com]

- 17. researchgate.net [researchgate.net]

- 18. Combined use of this compound and quercetin alleviates overtraining-induced deficits in learning and memory through eliminating senescent cells and reducing apoptotic cells in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Results from a Phase 2 Trial of Senolytic Therapy this compound and Quercetin for Osteoporosis – Fight Aging! [fightaging.org]

A Technical Guide to Dasatinib for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which creates the constitutively active BCR-ABL1 fusion oncogene. This oncoprotein drives leukemogenesis through the persistent activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib (B193332) (Sprycel®), a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the treatment of Ph+ ALL. It is a potent, multi-targeted inhibitor of the BCR-ABL kinase and SRC family kinases (SFKs). This document provides a comprehensive technical overview of this compound, covering its mechanism of action, clinical efficacy, safety profile, resistance mechanisms, and key experimental protocols relevant to its clinical application and study.

Mechanism of Action

This compound is a potent oral TKI that inhibits the activity of the BCR-ABL fusion protein and other key kinases involved in oncogenesis.[1] Its mechanism is distinguished from the first-generation TKI, imatinib (B729), by its ability to bind to both the active and inactive conformations of the ABL kinase domain, resulting in more comprehensive inhibition.[2] This dual-conformation binding contributes to its efficacy against many imatinib-resistant BCR-ABL mutations.

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, activating critical signaling pathways that promote cell survival and proliferation. This compound's primary therapeutic effect stems from its blockade of these pathways.[2] Key pathways inhibited by this compound include:

-

RAS/MAPK Pathway: Governs cell proliferation.

-

PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation while inhibiting apoptosis.[3]

-

JAK/STAT Pathway: Involved in growth factor independence and resistance to apoptosis.[4][5][6]

In addition to BCR-ABL, this compound potently inhibits SRC family kinases (SFKs), c-KIT, ephrin receptor kinases (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[2][1] The inhibition of SFKs is particularly relevant, as these kinases have been implicated in the progression of Ph+ ALL and in BCR-ABL-independent mechanisms of imatinib resistance.[7]

Clinical Efficacy and Dosage

This compound has demonstrated significant efficacy in both newly diagnosed and relapsed/refractory Ph+ ALL populations, including pediatric patients.

Dosage and Administration

Dosage is dependent on the patient population and clinical context. Dose adjustments are often required to manage toxicities, particularly myelosuppression.[8][9]

| Population / Indication | Recommended Starting Dose | Reference |

| Adults (Relapsed/Intolerant Ph+ ALL) | 140 mg once daily | [8][9][10] |

| Pediatrics (Newly Diagnosed Ph+ ALL, with chemotherapy) | 60 mg/m² once daily | [11] |

| Dose Escalation (Adults, lack of response) | May increase to 180 mg once daily | [9][10] |

| Dose Modification (Concomitant strong CYP3A4 inhibitor) | Dose reduction required (e.g., 140mg -> 40mg) | [9] |

Table 1: Recommended Dosage and Administration for this compound in Ph+ ALL.

Efficacy in Adult Ph+ ALL

Clinical trials have established this compound as a cornerstone of treatment. In combination with chemotherapy-free regimens, it has produced durable responses.

| Trial / Study | Patient Population | Key Efficacy Endpoints | Results | Reference |

| GIMEMA LAL2116 (D-ALBA) | 63 newly diagnosed adults (all ages) | Median 53-month follow-up | DFS: 75.8%OS: 80.7% | [12] |

| Phase II (START-L) | 36 adults with imatinib-resistant/-intolerant Ph+ ALL | Complete Hematologic Response (CHR) | CHR: 31% | [13] |

| Phase I Dose-Escalation | 44 patients with advanced CML or Ph+ ALL (imatinib-resistant) | Major Hematologic Response (MHR) | MHR: 31/44 patients | [14][15] |

Table 2: Summary of Clinical Efficacy Data for this compound in Adult Ph+ ALL.

Efficacy in Pediatric Ph+ ALL

This compound, in combination with intensive chemotherapy, is safe and effective for newly diagnosed pediatric patients.[11] The FDA has approved this combination for pediatric Ph+ ALL.[16]

| Trial / Study | Patient Population | Key Efficacy Endpoints | Results | Reference |

| CA180-372/COG AALL1122 | 106 newly diagnosed pediatric patients (<18 years) | 3-year Event-Free Survival (EFS) | 3-year EFS: 65.5% | [11] |

| CA180-372/COG AALL1122 | Efficacy Cohort (n=78) | Complete Remission (CR) | CR: 100% | [16] |

Table 3: Summary of Clinical Efficacy Data for this compound in Pediatric Ph+ ALL.

Safety and Tolerability

The safety profile of this compound is well-characterized and generally manageable. The most common adverse events are hematologic, though non-hematologic toxicities are also frequently observed.[17][18]

| Adverse Event Category | Common Events (Any Grade) | Grade 3-4 Events | Reference |

| Hematologic | Neutropenia, Thrombocytopenia, Anemia | Neutropenia (21%), Thrombocytopenia (19%), Anemia (10%) | [19] |

| Non-Hematologic | Fluid Retention (Pleural Effusion), Diarrhea, Nausea, Skin Rash, Headache, Fatigue | Pleural Effusion (7-8%) | [17][18][20] |

| Cardiovascular | Pericardial Effusion, Cardiac Dysfunction | Grade 3/4 events are less common but can include cardiac dysfunction. | [1][20] |

| Pulmonary | Dyspnea, Cough, Pulmonary Arterial Hypertension (PAH) | PAH is a known but less common serious adverse event. | [1][19] |

Table 4: Common Adverse Events Associated with this compound in Ph+ ALL Clinical Trials.

Mechanisms of Resistance

Despite the high efficacy of this compound, both primary and acquired resistance can occur. The predominant mechanism of acquired resistance is the selection of leukemic clones with point mutations in the ABL kinase domain that impair drug binding.[21][22]

-

T315I Mutation: This is the most common and clinically significant mutation, conferring resistance to both imatinib and this compound.[15][22][23] It arises from a threonine-to-isoleucine substitution at position 315, which disrupts a critical hydrogen bond and creates steric hindrance, preventing this compound from binding effectively.[22]

-

Other Mutations: Mutations at other residues, such as F317L/I, have also been associated with this compound resistance.[21][22]

-

BCR-ABL Independent Mechanisms: Overactivation of downstream signaling pathways or alternative survival pathways, potentially involving SFKs, can also contribute to resistance.[7]

Key Experimental Protocols

Protocol: BCR-ABL1 Kinase Domain Mutation Analysis by Sanger Sequencing

This protocol is essential for detecting resistance mutations in patients who relapse or fail to respond to this compound therapy.

1. Objective: To identify point mutations within the BCR-ABL1 kinase domain from patient-derived leukemia cells.

2. Specimen Collection and Processing:

- Collect peripheral blood or bone marrow aspirate in EDTA tubes.

- Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

- Lyse red blood cells if necessary.

3. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the isolated mononuclear cells using a Trizol-based or column-based kit (e.g., RNeasy Kit, Qiagen).

- Assess RNA quality and quantity via spectrophotometry (e.g., NanoDrop).

- Perform reverse transcription to synthesize complementary DNA (cDNA) using a high-fidelity reverse transcriptase and random hexamers or oligo(dT) primers.

4. PCR Amplification:

- Amplify the BCR-ABL1 kinase domain from the cDNA template using nested or semi-nested Polymerase Chain Reaction (PCR) to ensure specificity and yield.

- Primer Design: Design forward and reverse primers flanking the entire kinase domain region (exons 4-10 of ABL1).

- PCR Cycling: Use a touchdown PCR protocol to minimize non-specific amplification, followed by 30-35 cycles of denaturation, annealing, and extension.

5. Purification and Sequencing:

- Verify the PCR product size via agarose (B213101) gel electrophoresis.

- Purify the PCR product using a column-based kit (e.g., QIAquick PCR Purification Kit, Qiagen) or enzymatic cleanup.

- Perform bidirectional Sanger sequencing of the purified product using the amplification primers or specific internal sequencing primers.

6. Data Analysis:

Align the resulting sequences to a reference ABL1 sequence (e.g., GenBank: U07563.1).

Identify nucleotide variations and translate them to amino acid changes to detect known resistance mutations (e.g., T315I, F317L).

Caption: Workflow for BCR-ABL kinase domain mutation analysis. (Within 100 characters) Protocol: Monitoring Minimal Residual Disease (MRD) by RQ-PCR

1. Objective: To quantify BCR-ABL1 transcript levels as a measure of treatment response and MRD.

2. Methodology:

- Follow steps 2 and 3 from the mutation analysis protocol to obtain high-quality patient cDNA.

- Perform Real-Time Quantitative PCR (RQ-PCR) using a standardized assay (e.g., Europe Against Cancer guidelines).

- Use primers and a fluorescently-labeled probe specific to the p190 or p210 BCR-ABL1 fusion junction.

- Quantify results by comparing the amplification of the target gene (BCR-ABL1) to a control gene (e.g., ABL1, GUSB) to normalize for sample-to-sample variation.

- Results are reported on the International Scale (IS), where a major molecular response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from a standardized baseline.

References

- 1. A narrative review on adverse effects of this compound with a focus on pharmacotherapy of this compound-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. droracle.ai [droracle.ai]

- 9. Sprycel, Phyrago (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. oncologynewscentral.com [oncologynewscentral.com]

- 11. This compound with intensive chemotherapy is safe and effective in paediatric Ph-positive ALL - BJH [bjh.be]

- 12. ascopubs.org [ascopubs.org]

- 13. hematologyandoncology.net [hematologyandoncology.net]

- 14. [PDF] this compound in imatinib-resistant Philadelphia chromosome-positive leukemias. | Semantic Scholar [semanticscholar.org]

- 15. This compound in imatinib-resistant Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hcplive.com [hcplive.com]

- 17. This compound dosing strategies in Philadelphia chromosome-positive leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Adverse reactions after treatment with this compound in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound [dasatinibcopay.com]

- 21. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resistance to this compound in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica [haematologica.org]

- 23. This compound - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib in Solid Tumors: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), an oral multi-targeted tyrosine kinase inhibitor, has emerged as a significant agent in the landscape of targeted cancer therapy. Initially approved for the treatment of chronic myeloid leukemia (CML), its potent inhibitory activity against Src family kinases (SFKs) has prompted extensive preclinical investigation into its efficacy against a variety of solid tumors.[1][2] SFKs, particularly Src, are frequently overexpressed and hyperactivated in malignant cells, playing a pivotal role in signaling pathways that drive tumor progression, metastasis, and resistance to therapy.[3][4] This technical guide provides an in-depth overview of the preclinical studies of this compound in solid tumors, focusing on its mechanism of action, experimental data, and the methodologies used to evaluate its anti-tumor activity.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-neoplastic effects by inhibiting multiple tyrosine kinases, with Src being a primary target in solid tumors.[5][6] The activation of Src is a critical event in cancer, as it modulates a wide array of cellular processes including proliferation, survival, adhesion, migration, and invasion.[3][4]

Upon activation by upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR) or integrins, Src phosphorylates a multitude of downstream substrates.[7][8] A key signaling hub downstream of Src is the Focal Adhesion Kinase (FAK). The formation of the Src-FAK complex is crucial for the dynamic regulation of focal adhesions, which are essential for cell motility.[8][9] this compound disrupts this signaling axis, leading to the inhibition of cancer cell migration and invasion.[10]

The following diagrams, generated using the DOT language, illustrate the core signaling pathway inhibited by this compound and a general workflow for its preclinical evaluation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound across a range of solid tumor types.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Tumor Type | Cell Line | IC50 (µM) | Reference |

| Lung Cancer | NCI-H1975 | 0.95 | [1] |

| NCI-H1650 | 3.64 | [1] | |

| Breast Cancer | MDA-MB-231 | 0.7 | [11] |

| MCF-7 | 1.6 | [11] | |

| T-47D | 0.9 | [11] | |

| Melanoma | Lox-IMVI | 0.0354 | [5] |

| Prostate Cancer | DU145 | Comparable resistance to U87 | [6] |

| Glioblastoma | U87 | Less resistant than DU145 | [6] |

| Various Glioma Lines | Sensitivity noted | [12] | |

| Bladder Cancer | RT112 | 0.349 | [13] |

| RT112rGEMCI20 | 1.081 | [13] |

Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Type | Xenograft Model | This compound Dose | Outcome | Reference |

| Lung Cancer | Patient-Derived Xenograft (PDX) | 30 mg/kg/day (oral gavage) | Significant tumor growth inhibition | [1][2] |

| H1975 Xenograft | 10 or 20 mg/kg/day (intraperitoneal) | Reduced tumor growth and weight | [14] | |

| YES1High PDX | 60 mg/kg/day (oral gavage) | Significant reduction in tumor growth | [15] | |

| Prostate Cancer | C4-2B intratibial xenograft | Not specified | Significantly lowered serum PSA and inhibited osteolysis | [16] |

| Breast Cancer | MCF-7 xenograft | Not specified | Reduced establishment and growth of solid tumors | [11] |

| Glioblastoma | U87MG orthotopic xenograft | 10 mg/kg twice daily (oral gavage) | Significant attenuation of tumor growth | [17] |

| Thyroid Cancer | Cal62 xenograft | 12.5 mg/kg/day (intraperitoneal) | Significant growth inhibitory effect | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections provide generalized protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through a layer of extracellular matrix.

-

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a basement membrane extract like Matrigel.

-

Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.

-

Treatment: Add this compound to both the upper and lower chambers at the desired concentrations.

-

Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

Incubation: Incubate the chambers for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain like crystal violet.

-

Analysis: Count the number of stained cells in several microscopic fields to quantify migration or invasion.

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins, such as Src and FAK.

-

Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Src, anti-Src, anti-p-FAK, anti-FAK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously or orthotopically implant human solid tumor cells into the mice.

-

Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

-

Drug Administration: Administer this compound to the treatment group via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.[1] The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Analysis: Measure the final tumor weight and perform further analyses on the tumor tissue, such as immunohistochemistry (IHC) for proliferation and apoptosis markers, and Western blotting for target modulation.

Conclusion

Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity against a range of solid tumors by effectively targeting the Src signaling pathway. Its ability to inhibit cell proliferation, induce apoptosis, and, most notably, block cell migration and invasion provides a strong rationale for its clinical investigation in solid malignancies. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy. While preclinical models provide valuable insights, the translation of these findings to clinical efficacy remains a key challenge, underscoring the need for continued research and the identification of robust predictive biomarkers.

References

- 1. This compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of this compound, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ricerca.univaq.it [ricerca.univaq.it]

- 7. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 9. pnas.org [pnas.org]

- 10. Enterolactone alters FAK-Src signaling and suppresses migration and invasion of lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Everolimus improves the efficacy of this compound in PDGFRα-driven glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound enhances tumor growth in gemcitabine-resistant orthotopic bladder cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]